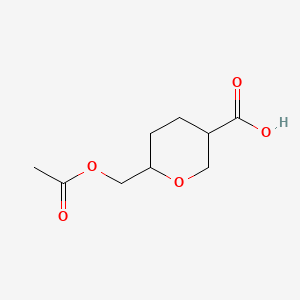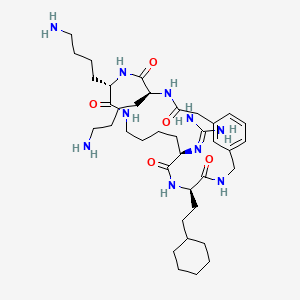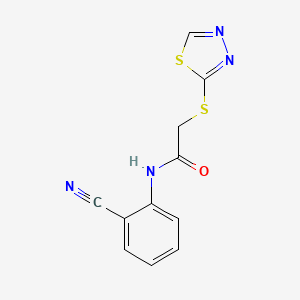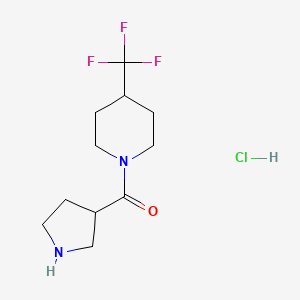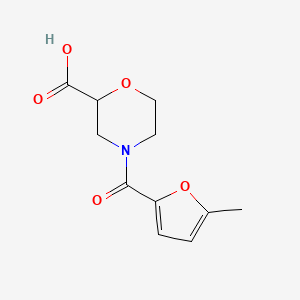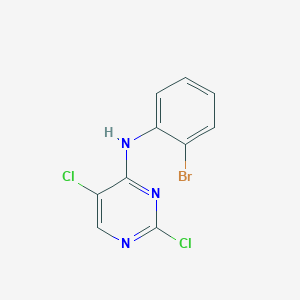
N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine is an organic compound with the molecular formula C10H6BrCl2N3 This compound is of interest due to its unique chemical structure, which includes a bromophenyl group and a dichloropyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, a boronic acid or ester reacts with a halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents is optimized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mécanisme D'action
The mechanism of action of N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine involves its interaction with specific molecular targets. The bromophenyl and dichloropyrimidine groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Bromophenyl)benzamide: Similar in structure but with a benzamide group instead of a pyrimidine.
2-Chloro-N-(2-chlorophenyl)nicotinamide: Contains a nicotinamide moiety and is used in similar applications.
Uniqueness
N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine is unique due to its combination of bromophenyl and dichloropyrimidine groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H6BrCl2N3 |
|---|---|
Poids moléculaire |
318.98 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-2,5-dichloropyrimidin-4-amine |
InChI |
InChI=1S/C10H6BrCl2N3/c11-6-3-1-2-4-8(6)15-9-7(12)5-14-10(13)16-9/h1-5H,(H,14,15,16) |
Clé InChI |
GOUWINIOGQFMSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=NC(=NC=C2Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide](/img/structure/B14905429.png)

![6-Isopropoxy-2-azaspiro[3.3]heptane](/img/structure/B14905438.png)
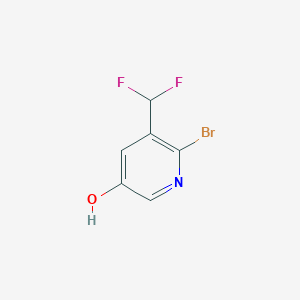

![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)

